molecular formula C9H11BrClNO B13288488 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13288488
M. Wt: 264.54 g/mol
InChI Key: HPQLOHOLZAXGIC-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol, with the CAS registry number 1521467-32-2, is an organic compound with a molecular formula of C 9 H 11 BrClNO and a molecular weight of 264.55 g/mol . This compound features a hydroxyethylamino side chain linked to a 2-bromo-4-chlorophenyl ring system, a structure that is often explored in medicinal chemistry and pharmaceutical research for its potential as a synthetic intermediate or building block . Chemicals of this class are frequently utilized in advanced organic synthesis, including the development of novel Schiff base ligands and their metal complexes, which have shown promise in areas such as antimicrobial and antioxidant research . The specific placement of bromo and chloro substituents on the aromatic ring makes it a valuable precursor for constructing more complex molecules with potential biological activity. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All information presented is for informational purposes only and is not intended as a recommendation for any specific use.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-[(2-bromo-4-chlorophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11BrClNO/c10-9-5-8(11)2-1-7(9)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

HPQLOHOLZAXGIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CNCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Benzyl Chloride with Ethanolamine

The most common synthetic route to this compound involves the reaction of 2-bromo-4-chlorobenzyl chloride with ethanolamine. This reaction proceeds via nucleophilic substitution where the amino group of ethanolamine displaces the chloride on the benzyl chloride, forming the target amino alcohol.

  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium carbonate is used to deprotonate ethanolamine, enhancing its nucleophilicity.
    • Solvent: Typically polar solvents such as ethanol, methanol, or acetonitrile facilitate the reaction.
    • Temperature: Reflux conditions are commonly applied to ensure complete conversion.
    • Reaction Time: Several hours, often 3–6 hours depending on scale and conditions.
  • Purification: The crude product is purified by recrystallization or flash column chromatography using mixtures of ethyl acetate and petroleum ether to achieve high purity.

Alternative Synthetic Routes and Related Preparations

  • Bromination and Chlorination Steps: The precursor 2-bromo-4-chlorobenzyl chloride is often prepared via selective bromination and chlorination of benzyl derivatives, using reagents like N-bromosuccinimide (NBS) under controlled temperature conditions to avoid overbromination.

  • Use of Leaving Groups: In some synthetic strategies, other leaving groups such as iodine, 4-methylphenylsulfonyloxy, or methylsulfonyloxy groups replace chloride to modulate reactivity and selectivity in the nucleophilic substitution step.

  • Palladium-Catalyzed Coupling: For structurally related compounds, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to introduce aminoethyl groups onto halogenated aromatic rings, although this is less common for this specific compound.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Reaction Type Yield (%) Notes
Bromination of 4-chlorobenzyl alcohol N-bromosuccinimide (NBS), MeCN, 0 °C to RT Electrophilic bromination ~60–76 Controlled addition to avoid polybromination
Formation of benzyl chloride Thionyl chloride or similar chlorinating agent Chlorination Variable Precursor for nucleophilic substitution
Nucleophilic substitution 2-bromo-4-chlorobenzyl chloride + ethanolamine, NaOH or K2CO3, reflux Nucleophilic substitution 60–80 Base facilitates substitution; reflux needed
Purification Silica gel chromatography, recrystallization Purification Ethyl acetate/petroleum ether mixtures used
Industrial scale optimization Acid catalysts (methanesulfonic acid), washing steps Catalysis and purification ~65 Improved yield and purity via optimized work-up

Research Discoveries and Perspectives

  • Selectivity Control: Research indicates that controlling temperature and reagent stoichiometry during halogenation steps is critical to obtain the desired 2-bromo-4-chlorobenzyl intermediates without side products.

  • Catalyst Effects: Methanesulfonic acid and related sulfonic acids have been found to catalyze certain bromomethylation reactions effectively, improving yield and product crystallinity, which may translate to better downstream substitution reactions.

  • Purification Techniques: Flash chromatography remains the gold standard for laboratory-scale purification, while recrystallization is favored industrially for scalability and cost reasons.

  • Alternative Amines: Although ethanolamine is the primary nucleophile, structurally similar amino alcohols have been explored to generate analogs for pharmaceutical research, showing the versatility of the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural variations among analogous compounds include:

  • Aromatic ring type: The target compound employs a phenyl ring, whereas others use quinoline (e.g., hydroxychloroquine) or thiophene (e.g., 2-{[(4-bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride) .
  • Substituent positions : Halogen placement (e.g., 2-Br vs. 4-Cl vs. 7-Cl in hydroxychloroquine) influences electronic properties and steric effects .
  • Functional groups : The hydroxyethylamine group is common, but derivatives may include ketones (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-one) or salt forms (e.g., hydrochloride in ) .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Physical Properties
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol C₉H₁₀BrClNO 278.54 2-Br, 4-Cl on phenyl Aminoethanol, aromatic Data not provided in evidence
Hydroxychloroquine (HCQ) C₁₈H₂₆ClN₃O 335.87 7-Cl on quinoline Aminoethanol, quinoline Widely studied for antimalarial/antiviral activity
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride C₇H₁₁BrClNOS 280.59 4-Br on thiophene Aminoethanol (HCl salt), thiophene Enhanced solubility due to HCl salt
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 2-Cl on phenyl Ketone, aromatic Density: 1.602 g/cm³

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves reductive amination between 2-bromo-4-chlorobenzaldehyde and ethanolamine derivatives. For example:

  • Step 1: Condensation of 2-bromo-4-chlorobenzaldehyde with ethanolamine in anhydrous THF under reflux to form the imine intermediate.
  • Step 2: Reduction using NaBH₄ or LiAlH₄ in ethanol at 0–5°C to yield the target compound.
    Critical Factors:
  • Solvent polarity (THF vs. methanol) affects imine stability.
  • Temperature control during reduction minimizes side reactions (e.g., over-reduction or decomposition).
    Typical yields range from 60–85%, with impurities often arising from unreacted aldehyde or byproducts like N-alkylated amines .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals at δ 1.8–2.2 ppm (CH₂NH), δ 3.5–3.8 ppm (CH₂OH), and aromatic protons (δ 7.2–7.8 ppm) confirm the backbone.
    • ¹³C NMR: Peaks at 45–50 ppm (CH₂NH) and 60–65 ppm (CH₂OH) validate the ethanolamine moiety.
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 293.5 (calculated for C₉H₁₀BrClNO⁺).
  • Elemental Analysis: Confirms C, H, N, Br, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer: Enantiomeric purity is critical for biological activity studies. A validated method includes:

  • Chiral Auxiliary Approach: Use (R)- or (S)-BINOL-derived phosphoric acids to catalyze asymmetric reductive amination.
  • Conditions:
    • Catalyst loading: 5–10 mol% in toluene at −20°C.
    • Reducing agent: Hantzsch ester (1,4-dihydropyridine) for proton-coupled electron transfer.
      Outcomes:
  • Enantiomeric excess (ee) of 85–92% achieved via HPLC with a chiral column (Chiralpak IA) .

Q. What computational strategies are used to predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Protein Data Bank (PDB) structures (e.g., SARS-CoV-2 nsp1, PDB: 8AZ8) are used for docking simulations.
    • Binding poses are scored for hydrogen bonding (e.g., NH/OH groups with Asp/Glu residues) and hydrophobic interactions (aromatic ring with nonpolar pockets).
  • MD Simulations (GROMACS):
    • 100-ns simulations assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. How do crystallographic studies resolve structural ambiguities, such as hydrogen bonding networks or tautomerism?

Methodological Answer:

  • X-ray Crystallography (SHELXL):
    • Single crystals grown via vapor diffusion (hexane/ethyl acetate) are analyzed.
    • Key findings: Intramolecular O–H⋯N hydrogen bonds (2.7–2.9 Å) stabilize the ethanolamine moiety.
    • Disorder in the bromine substituent is modeled with partial occupancy (e.g., 70:30 ratio for two conformers) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 128°C vs. 131°C)—how are these resolved?

Analysis:

  • Variations arise from impurities (e.g., residual solvents) or polymorphic forms.
  • Resolution: Recrystallization in ethanol/water (9:1) followed by DSC (Differential Scanning Calorimetry) confirms a sharp melt at 130.5°C ± 0.5°C .

Q. Conflicting bioactivity How to assess whether the compound acts as an agonist or antagonist in receptor assays?

Analysis:

  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM.
  • cAMP Assay (HEK293 cells): Agonist activity increases cAMP production (EC₅₀ = 5 µM), while antagonist activity inhibits forskolin-induced cAMP (IC₅₀ = 12 µM) .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodCatalyst/SolventYield (%)ee (%)Reference
Reductive AminationNaBH₄/THF78
Asymmetric CatalysisBINOL-phosphoric acid/toluene7088

Q. Table 2: Key Crystallographic Parameters

ParameterValueTechniqueReference
Space GroupP2₁2₁2₁X-ray
H-bond (O–H⋯N)2.76 ÅSHELXL
R-factor0.041SHELXTL

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